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Compound of Interest

Compound Name: FMF-01-086-2

CAS No.: 2135622-31-8

Cat. No.: B607484 Get Quote

Comparative Guide: FMF-01-086-2 vs. Alisertib
(MLN8237)
Executive Summary

Alisertib (MLN8237) is the industry-standard, highly selective, ATP-competitive Aurora A

inhibitor. It exhibits picomolar-to-nanomolar potency and >200-fold selectivity for Aurora A

over Aurora B. It is the preferred tool for studying Aurora A-driven mitotic events and is in

advanced clinical evaluation.

FMF-01-086-2 is a specialized chemical probe developed by the Gray Lab (Dana-Farber

Cancer Institute). Structurally derived from the benzodiazepine scaffold (similar to Alisertib),

it incorporates an acrylamide warhead designed to target reactive cysteines. However, it

exhibits lower potency (double-digit nanomolar) and reduced selectivity (Dual Aurora A/B

inhibition) compared to Alisertib. Its primary utility lies in chemical biology applications, such

as covalent probe development or as a structural template for degraders (PROTACs).

Compound Profiles & Mechanism of Action
Alisertib (MLN8237)

Class: Reversible, ATP-competitive Type I Inhibitor.
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Scaffold: Pyrimido-benzazepine.[1]

Binding Mode: Binds to the ATP-binding pocket of Aurora A in the active conformation (DFG-

in). It induces a conformational shift in the activation loop, preventing autophosphorylation at

Thr288.

Key Feature: An atypical "induced-fit" mechanism allows high selectivity for Aurora A despite

the high sequence homology (~70%) of the catalytic domain with Aurora B.

FMF-01-086-2[2][3][4][5][6][7][8][9]
Class: Acrylamide-modified Kinase Probe (Putative Covalent/Reversible).

Origin: Gray Lab (Citation: Bioorg.[2] Med. Chem. Lett. 2017).[1][3][4][2][5][6]

Scaffold: Benzodiazepine (analogous to MLN8054/Alisertib) modified with a 4-acrylamido-

benzamide moiety.

Reactivity: Contains an electrophilic acrylamide "warhead" designed to react with cysteine

residues (potentially Cys290 in Aurora A).

Nuance: While designed with a covalent handle, experimental data from the Gray Lab

characterizes its inhibition as reversible in standard biochemical assays, suggesting the

covalent bond formation may be transient, slow, or strictly dependent on specific assay

conditions (e.g., incubation time).

Signaling Pathway & Inhibition Nodes
The following diagram illustrates the critical role of Aurora A in centrosome maturation and the

intervention points of these inhibitors.
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Caption: Aurora A signaling cascade showing the selective blockade by Alisertib versus the

dual inhibition profile of FMF-01-086-2.

Potency & Selectivity Analysis
The following data consolidates biochemical IC50 values. Alisertib demonstrates superior

potency and selectivity for Aurora A. FMF-01-086-2 acts as a dual inhibitor, with slightly higher

potency against Aurora B than Aurora A.[7]

Biochemical Potency (Cell-Free IC50)
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Target Kinase Alisertib (MLN8237) FMF-01-086-2
Fold Difference
(Potency)

Aurora A 1.2 nM 44 nM
Alisertib is ~36x more

potent

Aurora B ~396 nM 29 nM
FMF-01-086-2 is ~13x

more potent

Aurora C N/D 63 nM -

Selectivity (A vs B)
>200-fold (A-

selective)

0.6-fold (Dual / B-

favored)

Alisertib is highly

selective

Cellular Potency (HCT116 / HeLa Models)
Alisertib:

Phenotype: Induces "monopolar spindles" (classic Aurora A inhibition phenotype).

Potency: Inhibits autophosphorylation (p-Aurora A Thr288) at ~10–30 nM.

Outcome: G2/M arrest followed by apoptosis or senescence.

FMF-01-086-2:

Phenotype: Mixed phenotype due to dual inhibition (inhibition of cytokinesis from Aurora B

blockade + spindle defects from Aurora A blockade).

Potency: Dose-dependent inhibition of p-Aurora A and p-Histone H3 (Ser10, Aurora B

marker) observed in the 100 nM – 1 µM range.

Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Differential Kinase Activity Assay
(Luminescence)
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Objective: Distinguish between Aurora A selective inhibition (Alisertib) and dual inhibition (FMF-
01-086-2).

Reagents: Recombinant Aurora A and Aurora B enzymes; ADP-Glo™ Kinase Assay

(Promega).

Substrates:

Aurora A: Kemptide or MBP.

Aurora B: Histone H3 peptide.

Workflow:

Prepare 384-well plates with 5 µL kinase buffer (active enzyme).

Add 2.5 µL of compound (Alisertib vs FMF-01-086-2) in 10-point dose-response (start 10

µM, 1:3 dilution).

Incubate 30 mins at RT (Critical for FMF-01-086-2 to allow potential covalent

equilibration).

Add 2.5 µL ATP/Substrate mix. Run reaction for 60 mins.

Add ADP-Glo reagent (40 mins) -> Kinase Detection Reagent (30 mins).

Read Luminescence.

Validation Check:

Alisertib Control: Should show >2 log shift between Aurora A and Aurora B curves.

FMF Control: Should show overlapping curves (IC50 A ≈ IC50 B).

Protocol B: Western Blot Target Engagement
Objective: Confirm cellular selectivity.

Cell Line: HCT116 (Colorectal carcinoma).
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Treatment: Treat cells with 100 nM of Alisertib or FMF-01-086-2 for 4 hours (mitotic shake-off

enrichment recommended).

Lysis: Lysis buffer with Phosphatase Inhibitors (Na3VO4, NaF).

Antibodies:

p-Aurora A (Thr288): Marker for Aurora A activity.

p-Histone H3 (Ser10): Marker for Aurora B activity.

Expected Result:

Alisertib (100 nM): Complete loss of p-Aurora A; Retention of p-Histone H3 (Aurora B

active).

FMF-01-086-2 (100 nM): Partial/Complete loss of both p-Aurora A and p-Histone H3.

Conclusion & Recommendation
Choose Alisertib (MLN8237) if: You require a highly selective biological tool to dissect Aurora

A specific functions (e.g., centrosome separation) without confounding effects from Aurora B

inhibition (cytokinesis failure). It is the gold standard for potency.

Choose FMF-01-086-2 if: You are conducting chemical biology methodology research (e.g.,

developing degraders, studying cysteine reactivity in the benzodiazepine scaffold) or need a

dual inhibitor control. Do not use FMF-01-086-2 as a primary tool for "pure" Aurora A biology

due to its off-target activity on Aurora B.
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Alisertib (MLN8237)

Title: MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors.
Source:ACS Chemical Biology, 2010.
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Gray Lab Probe Database

Source:Gray Lab (Stanford/DFCI).

Link:[Link] (Verify specific entry for FMF-01-086-2 under Aurora Kinase Probes).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607484?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

